molecular formula C13H17N3 B164175 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine CAS No. 126208-61-5

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B164175
M. Wt: 215.29 g/mol
InChI Key: GFWSTBBSSBVVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-tert-butyl-1-phenyl-1H-pyrazol-5-amine” is a compound with the molecular formula C13H17N3 and a molecular weight of 215.3 . It belongs to the class of organic compounds known as phenylpyrazoles . This compound consists of a pyrazole ring bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of “3-tert-butyl-1-phenyl-1H-pyrazol-5-amine” can be represented by the SMILES string CC(C)(C)c1cc(N)n(n1)-c2ccccc2 . The InChI key for this compound is GFWSTBBSSBVVQP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-tert-butyl-1-phenyl-1H-pyrazol-5-amine” is a solid at room temperature . It has a boiling point of approximately 356.3°C at 760 mmHg , and a melting point of 59-61°C . The flash point is 169.3 .

Scientific Research Applications

Application 1: Synthesis of N-heterocyclic amines

  • Summary of the Application: The compound “3-tert-butyl-1-phenyl-1H-pyrazol-5-amine” is used in the synthesis of N-heterocyclic amines, which are valuable building blocks in drug discovery and modern organic synthesis . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
  • Methods of Application: An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported. This was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
  • Results or Outcomes: The methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Application 2: Synthesis of N1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine

  • Summary of the Application: The compound is used in the synthesis of N1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine . This compound could have potential applications in medicinal chemistry.
  • Methods of Application: The synthesis involves a reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar .
  • Results or Outcomes: The synthesized compound was characterized and confirmed .

Application 3: Synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Summary of the Application: The compound is used in the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . This compound could have potential applications in medicinal chemistry.
  • Methods of Application: The synthesis involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
  • Results or Outcomes: The methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

5-tert-butyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWSTBBSSBVVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354373
Record name 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

CAS RN

126208-61-5
Record name 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126208-61-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pivaloyl acetonitrile (30.0 g; 0.24 mole) and ethanol (200 ml) were placed into a 500 ml round bottom flask. Phenylhydrazine (23.6 ml; 0.24 mole) was added with stirring followed by acetic acid (13.8 ml). The reaction was refluxed for 5 hours. Part of the ethanol was stripped off and the residue was poured into ice water. The product was filtered off and washed with water. The solid was dissolved in hot ethanol (100 ml), diluted with water, stirred, filtered, and washed with water. The yield of solid, m.p. 65°-7° C. was 46.3 g (90%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.6 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Phenyl hydrazine and 4,4-dimethyl-3-oxopentanenitrile were combined according to literature procedures to yield 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. See WO 2006/071940.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N,N-Diisopropylethylamine (1.7 mL, 7.99 mmol) was added to a mixture of phenyl hydrazine hydrochloride (1.5 g, 10.39 mmol) and 4,4-dimethyl-3-oxopentane nitrile (1.0 g, 7.99 mmol) in ethanol (15 mL) and the mixture was heated under reflux for 18 hours. The cooled mixture was then concentrated to low volume and partitioned between ethyl acetate and saturated sodium hydrogen carbonate solution. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel, eluting with heptanes:ethyl acetate, 75:25, to afford the title compound as a pale orange oil that crystallised on standing (1.21 g, 70% yield).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Citations

For This Compound
28
Citations
X Li, X Zhou, Z Zheng, W Zhong, J Xiao… - Synthetic …, 2009 - Taylor & Francis
A short and efficient synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives (1a–c), a novel type of p38 MAPK inhibitors, is …
Number of citations: 6 www.tandfonline.com
P Szlachcic, M Kucharek, B Jarosz… - Journal of …, 2017 - Wiley Online Library
… 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine (2e) was prepared from phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile, applying the known procedure 27. The equimolecular mixture (…
Number of citations: 15 onlinelibrary.wiley.com
R Abonia, J Castillo, B Insuasty, J Quiroga… - 2010 - Wiley Online Library
… Approach 1: A mixture of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (11, 0.5 g, 2.3 mmol) and … Approach 2: A mixture of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (11, 0.5 g, 2.3 mmol) and …
R Moreno-Fuquen, F Cuenú, JE Torres… - Journal of Molecular …, 2017 - Elsevier
… In this paper, the experimental and calculated spectroscopic properties of the title compound prepared by the reaction of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine with salicylaldehyde, …
Number of citations: 8 www.sciencedirect.com
A Zambon, D Ménard, BMJM Suijkerbuijk… - academia.edu
All starting materials, reagents and solvents for reactions were reagent grade and used as purchased. Chromatography solvents were HPLC grade and were used without further …
Number of citations: 0 www.academia.edu
J Quiroga, D Pantoja, J Cobo… - … Section C: Crystal …, 2013 - scripts.iucr.org
… A mixture of N-benzyl-3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (2 mmol), indan-1,3-dione (2 mmol) and an excess of paraformaldehyde (30 mol%) was subjected to microwave …
Number of citations: 2 scripts.iucr.org
R Moreno-Fuquen, JC Castillo, R Abonia, JC Tenorio… - IUCrData, 2016 - scripts.iucr.org
In the title molecule, C22H22ClN3OS, the fused 1,4-thiazepinone ring adopts a near twist-boat conformation and the chlorobenzene ring is inclined to the phenyl ring by 88.38 (12). In …
Number of citations: 6 scripts.iucr.org
JC Castillo, R Abonia, MB Hursthouse… - … Section C: Crystal …, 2009 - scripts.iucr.org
… A mixture of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (100 mg, 1.0 mmol) and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 mmol) in ethanol (4 ml) was heated under reflux with …
Number of citations: 1 scripts.iucr.org
RB Lacerda, LL Da Silva, CKF de Lima, E Miguez… - 2012 - journals.plos.org
… The first step to obtain the N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives 4a–g consisted of preparing the derivative 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (5) [15] from the …
Number of citations: 26 journals.plos.org
SJ Kang, JW Lee, SH Chung, SY Jang, J Choi… - European Journal of …, 2019 - Elsevier
… To a solution of compound 10 (20 mg, 0.06 mmol) and 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (13 mg, 0.06 mmol) in N, N-dimethylformamide (2 mL) were added HATU (34 mg, 0.09 …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.